molecular formula C9H11F2N3 B1443820 4-(Dimethylamino)-3,5-difluorobenzene-1-carboximidamide CAS No. 1423032-47-6

4-(Dimethylamino)-3,5-difluorobenzene-1-carboximidamide

Cat. No.: B1443820
CAS No.: 1423032-47-6
M. Wt: 199.2 g/mol
InChI Key: FXMDKRZZJNKKNA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(Dimethylamino)-3,5-difluorobenzene-1-carboximidamide is an organic compound that features a benzene ring substituted with dimethylamino, difluoro, and carboximidamide groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Dimethylamino)-3,5-difluorobenzene-1-carboximidamide typically involves the reaction of 4-(dimethylamino)-3,5-difluorobenzonitrile with ammonia or an amine under specific conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, and may require a catalyst to proceed efficiently .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, industrial methods may incorporate purification steps such as recrystallization or chromatography to ensure the final product meets the required specifications .

Chemical Reactions Analysis

Types of Reactions

4-(Dimethylamino)-3,5-difluorobenzene-1-carboximidamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitro derivatives, while reduction can produce amines .

Mechanism of Action

The mechanism of action of 4-(Dimethylamino)-3,5-difluorobenzene-1-carboximidamide involves its interaction with molecular targets through various pathways:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(Dimethylamino)-3,5-difluorobenzene-1-carboximidamide is unique due to the presence of both dimethylamino and difluoro groups on the benzene ring, which impart distinct electronic and steric properties. These characteristics make it a valuable compound for various applications in research and industry .

Properties

IUPAC Name

4-(dimethylamino)-3,5-difluorobenzenecarboximidamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11F2N3/c1-14(2)8-6(10)3-5(9(12)13)4-7(8)11/h3-4H,1-2H3,(H3,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FXMDKRZZJNKKNA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=C(C=C(C=C1F)C(=N)N)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11F2N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

199.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4-(Dimethylamino)-3,5-difluorobenzene-1-carboximidamide
Reactant of Route 2
Reactant of Route 2
4-(Dimethylamino)-3,5-difluorobenzene-1-carboximidamide
Reactant of Route 3
Reactant of Route 3
4-(Dimethylamino)-3,5-difluorobenzene-1-carboximidamide
Reactant of Route 4
4-(Dimethylamino)-3,5-difluorobenzene-1-carboximidamide
Reactant of Route 5
Reactant of Route 5
4-(Dimethylamino)-3,5-difluorobenzene-1-carboximidamide
Reactant of Route 6
Reactant of Route 6
4-(Dimethylamino)-3,5-difluorobenzene-1-carboximidamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.